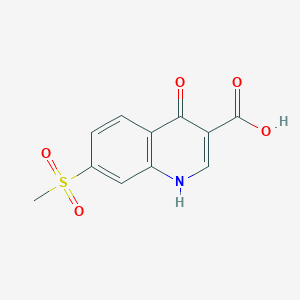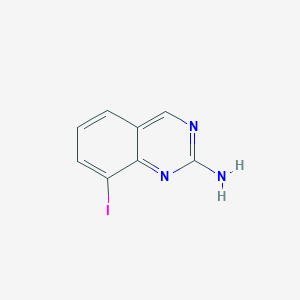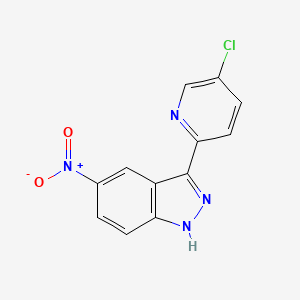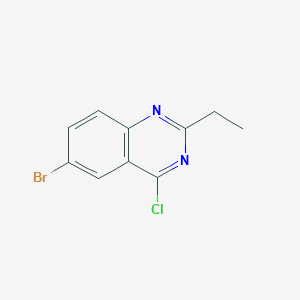
4-Methylquinolin-2-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylquinolin-2-yl benzoate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound features a quinoline ring system substituted with a methyl group at the 4-position and a benzoate ester group at the 2-position. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylquinolin-2-yl benzoate typically involves the esterification of 4-methylquinoline-2-carboxylic acid with benzoic acid or its derivatives. One common method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol (in this case, benzoic acid) in the presence of an acid catalyst such as sulfuric acid. The reaction can be represented as follows:
4-Methylquinoline-2-carboxylic acid+Benzoic acidH2SO44-Methylquinolin-2-yl benzoate+H2O
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly is often explored to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methylquinolin-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: The methyl group at the 4-position can be oxidized to form a carboxylic acid derivative.
Reduction: The benzoate ester group can be reduced to form the corresponding alcohol.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid or nitric acid.
Major Products Formed
Oxidation: 4-Methylquinoline-2-carboxylic acid
Reduction: 4-Methylquinolin-2-yl methanol
Substitution: Various substituted quinoline derivatives, depending on the electrophile used.
Scientific Research Applications
4-Methylquinolin-2-yl benzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use as therapeutic agents in the treatment of various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methylquinolin-2-yl benzoate is largely dependent on its interaction with specific molecular targets. In biological systems, quinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to various pharmacological effects. For example, some quinoline derivatives inhibit the activity of enzymes involved in DNA replication, making them effective anticancer agents. The exact molecular targets and pathways involved in the action of this compound are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial properties.
2-Methylquinoline: Used in the synthesis of various pharmaceuticals.
Quinoline-2-carboxylic acid: A precursor for the synthesis of other quinoline derivatives.
Uniqueness
4-Methylquinolin-2-yl benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the benzoate ester group allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H13NO2 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(4-methylquinolin-2-yl) benzoate |
InChI |
InChI=1S/C17H13NO2/c1-12-11-16(18-15-10-6-5-9-14(12)15)20-17(19)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI Key |
HWDFJBIKJILHJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)-2-methyl-](/img/structure/B11851416.png)






![4-Chloro-2,6-dimethyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11851477.png)


![[1-(N-Acetylglycylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11851494.png)



